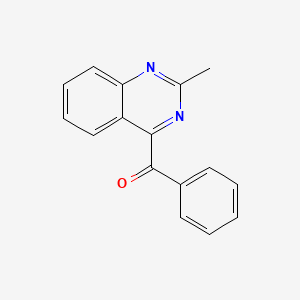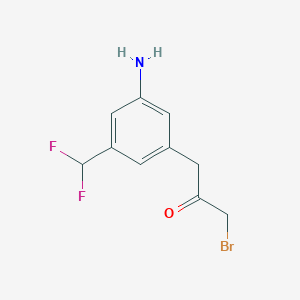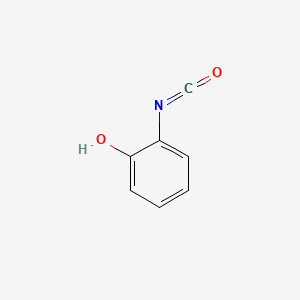
2-Isocyanatophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanatophenol: is an organic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol . . This compound is characterized by the presence of both an isocyanate group (-NCO) and a hydroxyl group (-OH) attached to a benzene ring. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatophenol can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with phosgene (COCl2) to produce this compound . The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired product. This reaction requires careful handling due to the hazardous nature of phosgene.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient methods. For example, the reaction of 2-aminophenol with phenyl chloroformate under controlled conditions can produce this compound with high yield and purity . This method is preferred due to its lower toxicity and ease of handling compared to phosgene-based methods.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The isocyanate group can be reduced to form amines or other reduced products.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (KMnO4) and (CrO3).
Reduction: Reducing agents such as (NaBH4) or (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Ethers or esters.
Scientific Research Applications
2-Isocyanatophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isocyanatophenol involves its ability to react with nucleophiles, such as amino acids in proteins. The isocyanate group (-NCO) can form covalent bonds with nucleophilic residues, leading to the modification of protein structure and function . This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
- Phenyl isocyanate
- Methyl isocyanate
- Ethyl isocyanate
- 2-Isocyanatoethylbenzene
Comparison: 2-Isocyanatophenol is unique due to the presence of both an isocyanate group and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isocyanates, which typically lack the hydroxyl group . The hydroxyl group also enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5NO2 |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2-isocyanatophenol |
InChI |
InChI=1S/C7H5NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-4,10H |
InChI Key |
OTRGSHJAEDLEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


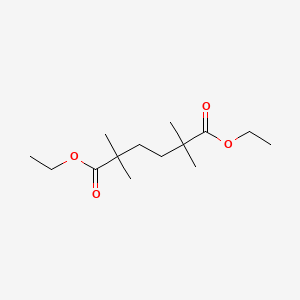
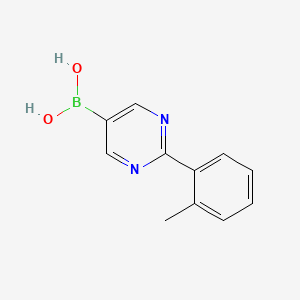
![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)
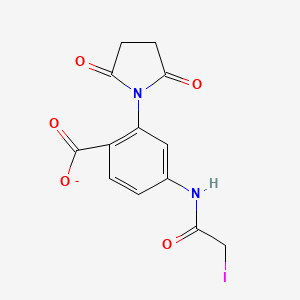
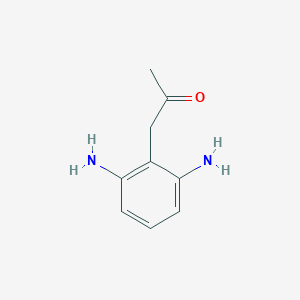

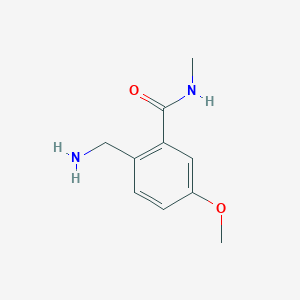
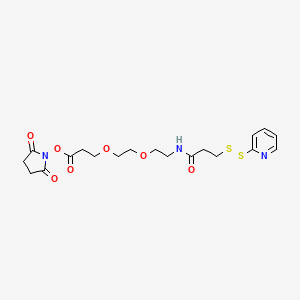
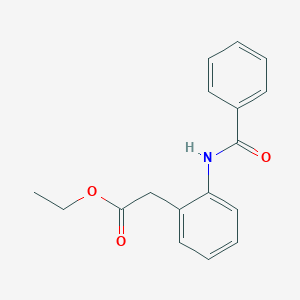

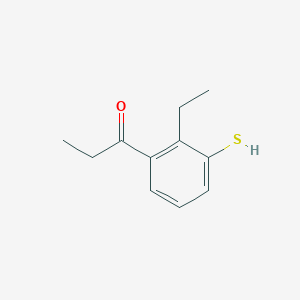
![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)
